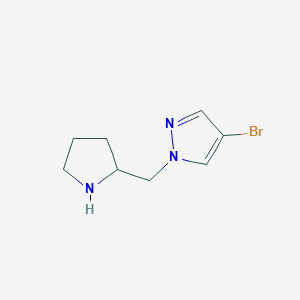
4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole
Overview
Description
4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-1H-pyrazole with pyrrolidine in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include aprotic solvents, bases, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving pyrazole derivatives.
Industry: It can be used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the specific biological system being studied. The exact molecular targets and pathways involved can vary and are typically determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole can be compared with other similar compounds, such as:
4-bromo-1H-pyrazole: Lacks the pyrrolidin-2-ylmethyl group, which may affect its reactivity and biological activity.
1-(pyrrolidin-2-ylmethyl)-1H-pyrazole:
Other pyrazole derivatives:
The uniqueness of this compound lies in its specific structure, which combines the properties of both the bromine atom and the pyrrolidin-2-ylmethyl group, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-bromo-1-(pyrrolidin-2-ylmethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3/c9-7-4-11-12(5-7)6-8-2-1-3-10-8/h4-5,8,10H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGNYWPLHBOTBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[2-(pyridin-4-yl)ethyl]pyrazin-2-amine](/img/structure/B1464489.png)
![3-chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine](/img/structure/B1464490.png)
![2-[(Cyclohexylmethyl)(methyl)amino]isonicotinic acid](/img/structure/B1464494.png)
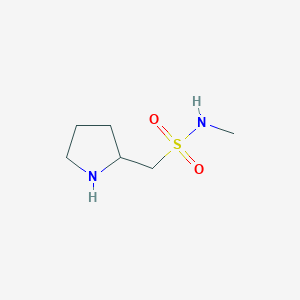


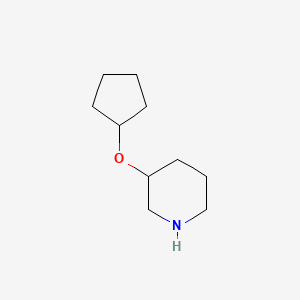
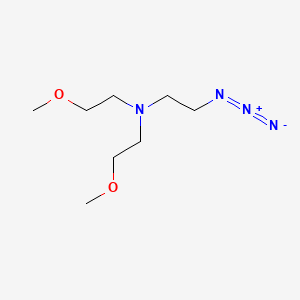
![[1-(2-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B1464504.png)
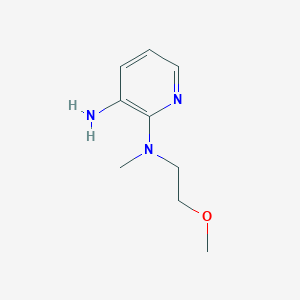
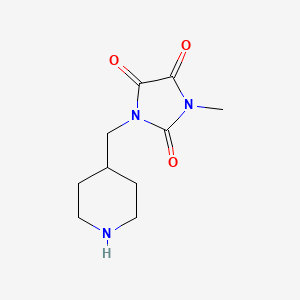
![2-Chloro-3-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine](/img/structure/B1464509.png)
![3-chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine](/img/structure/B1464510.png)
![3-chloro-N-[2-(pyridin-2-yl)ethyl]pyrazin-2-amine](/img/structure/B1464511.png)
